Ethyl 4-(3-cyanophenoxy)butanoate
Description
Ethyl 4-(3-cyanophenoxy)butanoate (CAS 869299-47-8) is an ester derivative featuring a butanoate backbone substituted with a 3-cyanophenoxy group. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 245.27 g/mol. The compound is characterized by:
- Ester group: Ethyl ester at the terminal position.
- Phenoxy substituent: A phenoxy group with a cyano (–CN) group at the meta-position.
- Butanoate chain: A four-carbon chain linking the phenoxy and ester groups.
For example, similar esters like Ethyl 4-(4-cyanophenoxy)butanoate (CAS 147866-81-7) are synthesized via condensation of bromobutanoate derivatives with substituted phenols under basic conditions .
Characterization: Key spectral data include:
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 4-(3-cyanophenoxy)butanoate |
InChI |
InChI=1S/C13H15NO3/c1-2-16-13(15)7-4-8-17-12-6-3-5-11(9-12)10-14/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
ZUIHASLDQFSNFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects: Electron-Withdrawing Groups (EWGs): The –CN group in this compound enhances electrophilic aromatic substitution resistance compared to electron-donating groups (e.g., –OCH₃ in Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate) . Halogen vs. Cyano: Chlorine in Ethyl 4-(3-chlorophenoxy)butyrate increases molecular weight and lipophilicity (higher LogP) but reduces polarity compared to –CN .
Functional Group Variations: Ketone vs. Ester: Compounds like Ethyl 4-(3-cyanophenyl)-4-oxobutanoate contain both ester and ketone groups, increasing reactivity (e.g., keto-enol tautomerism) compared to mono-functional esters . Fluorine Impact: Fluorinated analogs (e.g., Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate) exhibit enhanced metabolic stability and bioavailability due to C–F bonds .
Spectral and Physicochemical Comparisons
- IR Spectroscopy : The –CN group’s sharp peak (~2220 cm⁻¹) distinguishes it from halogenated analogs, which show C–X stretches (e.g., C–Cl at ~650 cm⁻¹) .
- NMR Trends: Fluorine substituents cause pronounced splitting in aromatic proton signals (e.g., Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate), whereas –CN induces deshielding without splitting .
- Solubility: No direct solubility data is provided, but the presence of polar groups (–CN, –F) likely improves aqueous solubility compared to purely hydrophobic analogs.
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